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3-Azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B13423851
M. Wt: 168.24 g/mol
InChI Key: SXWLHFVGDPQVHQ-UHFFFAOYSA-N
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Description

Historical Context of Bridged Nitrogen Heterocycles in Organic and Medicinal Chemistry Research

Bridged nitrogen heterocycles have long been a cornerstone of organic and medicinal chemistry, with their history deeply rooted in the study of natural products. nih.govrsc.org Alkaloids, a class of naturally occurring compounds containing nitrogen, were among the first sources of these complex structures. nih.govmdpi.com Molecules like morphine and atropine, with their intricate bridged frameworks, demonstrated potent biological activities and spurred chemists to investigate these scaffolds. nih.govrsc.org

This initial fascination with naturally derived compounds led to extensive efforts by synthetic organic chemists to replicate and modify them. nih.govrsc.org The unique three-dimensional shapes of bridged systems were recognized as being crucial for their biological function. This has made nitrogen-containing heterocycles attractive targets for synthesis and derivatization over several decades. nih.govnih.gov The development of new synthetic methodologies has been crucial in providing access to a wide array of these complex molecules, including fused and bridged bicyclic nitrogen heterocycles. rsc.org Today, these structural motifs are prevalent in a significant portion of pharmaceuticals, with databases revealing that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. rsc.orgmdpi.com

Significance of the Bicyclo[4.2.1]nonane Scaffold in Contemporary Chemical Synthesis and Drug Discovery

The bicyclo[4.2.1]nonane skeleton, which forms the core of 3-Azabicyclo[4.2.1]nonane-3-carboxamide, is a significant structural motif found in various biologically active molecules. mdpi.com This scaffold is a key component of several important terpenoids and their metabolites, such as mediterraneols, longifolene, and culmorin, some of which have shown pronounced antitumor activity. mdpi.comacs.org

The inherent structural rigidity and defined three-dimensional orientation of the bicyclo[4.2.1]nonane framework make it an attractive target for chemical synthesis. mdpi.com Researchers have developed various methods, including catalytic cycloaddition reactions, to construct this scaffold, enabling the creation of derivatives with diverse functional groups. mdpi.comacs.org This accessibility is essential for their use as precursors in the synthesis of new biologically active compounds. mdpi.com

Recent research has demonstrated that substituted derivatives of the bicyclo[4.2.1]nonane system can exhibit significant biological effects. For instance, certain bicyclo[4.2.1]nona-2,4,7-trienes have been found to have a cytotoxic effect on several tumor cell lines. mdpi.com The 9-azabicyclo[4.2.1]nonane cage, a related structure, is a key component of several important natural and synthetic alkaloids like anatoxin-a and is being studied for the treatment of severe neurological disorders such as Parkinson's and Alzheimer's diseases. nih.gov These findings underscore the importance of the bicyclo[4.2.1]nonane scaffold as a valuable template in the design and discovery of new therapeutic agents. acs.org

Overview of Nitrogen-Containing Bicyclic Compounds as Pharmacologically Active Agents

Nitrogen-containing bicyclic compounds represent a privileged class of structures in drug discovery, exhibiting a vast spectrum of pharmacological activities. nih.gov Their rigid, three-dimensional frameworks allow for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets like enzymes and receptors. nih.govnih.gov The inclusion of nitrogen atoms within these scaffolds often enhances properties such as solubility and the ability to form hydrogen bonds, which is critical for molecular recognition in biological systems. mdpi.comnih.gov

The therapeutic potential of these compounds is remarkably diverse. Research has identified various nitrogen-containing bicyclic and heterocyclic compounds with anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. mdpi.comnih.gov For example, hybrids of azabicyclo-nonanes have shown promising antiprotozoal activity against the parasites that cause malaria and sleeping sickness. nih.govmdpi.com Specifically, certain 3-azabicyclo-nonane derivatives demonstrated activity against P. falciparum in submicromolar concentrations. nih.gov The structural significance of these compounds is further highlighted by the fact that over 75% of drugs approved by the FDA contain a nitrogen-containing heterocyclic moiety. nih.gov

Table 1: Examples of Pharmacological Activities of Nitrogen-Containing Bicyclic Scaffolds

Bicyclic Scaffold FamilyReported Pharmacological ActivitiesExample Compounds/Derivatives
Azabicyclo[3.2.2]nonanesAntiprotozoal (Antimalarial, Antitrypanosomal)Dialkylamino-substituted azabicyclo[3.2.2]nonanes
9-Azabicyclo[4.2.1]nonanesNicotinic Acetylcholine (B1216132) Receptor Agonists (potential for neurodegenerative diseases)Anatoxin-a, UB-165
Bicyclo[4.2.1]nonanesAntitumor / CytotoxicSubstituted bicyclo[4.2.1]nona-2,4,7-trienes
Bicyclic HydantoinsAnticonvulsantBridgehead nitrogen bicyclic hydantoins

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B13423851 3-Azabicyclo[4.2.1]nonane-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-azabicyclo[4.2.1]nonane-3-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(12)11-4-3-7-1-2-8(5-7)6-11/h7-8H,1-6H2,(H2,10,12)

InChI Key

SXWLHFVGDPQVHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCN(C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for the 3 Azabicyclo 4.2.1 Nonane Core and Its Carboxamide Functionalization

Strategies for the Construction of the 3-Azabicyclo[4.2.1]nonane Ring System

The synthesis of azabicyclic systems, particularly the azabicyclo[4.2.1]nonane skeleton, is of significant interest due to its presence in various biologically active natural products and synthetic compounds. mdpi.com Methodologies often focus on the more common 9-azabicyclo[4.2.1]nonane (homotropane) isomer, but several strategies can be adapted or are designed for other isomers like the 3-azabicyclo[4.2.1]nonane core.

Intramolecular Cyclization Approaches to Azabicyclic Frameworks

Intramolecular cyclization is a powerful strategy for constructing bicyclic frameworks from appropriately functionalized acyclic or monocyclic precursors. One prominent method involves the 1,3-dipolar cycloaddition of nitrones with alkenes. For instance, the intramolecular cycloaddition of an ω-unsaturated hydroxylamine (B1172632) derived from a carbohydrate precursor can lead to the formation of a polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonane system as a single diastereoisomer. acs.orgnih.gov This approach highlights the potential of intramolecular reactions to achieve high stereocontrol in the synthesis of complex bicyclic structures. While this example leads to a related oxa-aza analog, the underlying principle of forming the bridged system through an intramolecular ring closure is a key concept in the synthesis of these scaffolds.

Transannular Reactions for the Formation of Azabicyclo[4.2.1]nonane Scaffolds

Transannular reactions, which involve bond formation across a medium-sized ring, are a classic and effective method for synthesizing bridged bicyclic systems like the azabicyclo[4.2.1]nonane core. These reactions often utilize the conformational flexibility and proximity of reactive sites in eight-membered rings, such as derivatives of cyclooctene (B146475) or cyclooctadiene.

Electrophilic haloamidation of 1,5-cyclooctadiene (B75094) is a notable example of a transannular N-heterocyclization. acs.orgresearchgate.net The reaction proceeds through the initial attack of an electrophile on one double bond, followed by the intramolecular attack of a nitrogen-containing functional group on the resulting intermediate, effectively stitching the ring together to form the bicyclic framework. For example, the reaction of 1,5-cyclooctadiene with cyanamide (B42294) and N-bromosuccinimide (NBS) results in a transannular cyclization, yielding a mixture of 2,5-dibromo-N-cyano-9-azabicyclo[4.2.1]nonane and its [3.3.1] isomer. le.ac.uk

Aminomercuration Methods for the Synthesis of Azabicyclo[4.2.1]nonane Analogues

Aminomercuration is a specific type of cyclization that has been successfully employed for the synthesis of azabicyclic systems. This method typically involves the reaction of an unsaturated amine with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) chloride, to induce cyclization. The subsequent demercuration, usually with sodium borohydride, yields the final saturated heterocyclic product.

The aminomercuration of cis,cis-1,5-cyclooctadiene in the presence of primary amines has been shown to produce N-aryl-9-azabicyclo[4.2.1]nonane derivatives. le.ac.ukmdma.ch Similarly, the cyclization of trans-amino alcohol derivatives of cyclooctene using mercury(II) acetate can lead to the formation of the 9-azabicyclo[4.2.1]nonane skeleton, which has served as a key step in the synthesis of bridged nicotinoids. nih.govbeilstein-journals.org

PrecursorReagentsProductReference
cis,cis-1,5-cyclooctadiene1. ArNH₂, HgO/HBF₄ 2. NaBH₄N-Aryl-9-azabicyclo[4.2.1]nonane le.ac.uk
trans-4-aminocyclooctenol1. Hg(OAc)₂ 2. NaBH₄9-Azabicyclo[4.2.1]nonan-2-ol nih.govbeilstein-journals.org

Oxidative Amination Protocols for Accessing the 9-Azabicyclo[4.2.1]nonane (Homotropane) Framework

Modern transition-metal-catalyzed reactions have provided efficient routes to azabicyclic cores. Palladium(II)-mediated intramolecular oxidative amination of aminocyclooct-4-enes offers a rapid and regioselective pathway to the 9-azabicyclo[4.2.1]nonane framework, which is characteristic of the natural neurotoxin anatoxin-a. cornell.eduresearchgate.net This method is valued for its high yields, broad substrate scope, and the ability to proceed under relatively mild, "ligand-free" catalytic conditions. cornell.eduresearchgate.net The process has been utilized not only for the formal synthesis of anatoxin-a but also for the generation of large, sp³-rich chemical libraries for drug discovery. researchgate.networktribe.com

SubstrateCatalyst/ReagentsProductYieldReference
N-Tosyl-aminocyclooct-4-enePd(OAc)₂, O₂ (air), DMSON-Tosyl-9-azabicyclo[4.2.1]nonane75% researchgate.net
N-Boc-aminocyclooct-4-enePd(OAc)₂, O₂ (air), DMSON-Boc-9-azabicyclo[4.2.1]nonane86% researchgate.net

Mannich-Type Reactions in Azabicyclic Core Synthesis

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a cornerstone of C-C and C-N bond formation. Intramolecular versions of this reaction are particularly useful for constructing complex ring systems. The azabicyclononane ring has been a target for strategies based on both inter- and intramolecular Mannich reactions, often providing efficient access from commercially available starting materials. beilstein-journals.orgd-nb.info For example, the key step in a synthesis of the alkaloid euphococcinine involved an intramolecular Mannich reaction of a precursor ketone, which was treated with ammonium (B1175870) acetate in acetic acid to facilitate the cyclization and formation of the 9-azabicyclo[4.2.1]nonane core. d-nb.info While many examples focus on the 9-aza isomer, tandem Mannich reactions have also been developed to produce related scaffolds like 3-azabicyclo[3.3.1]nonanes from aromatic ketones, paraformaldehyde, and an amine, showcasing the versatility of this approach in building diverse azabicyclic frameworks. rsc.orgrsc.org

Functionalization Approaches at the 3-Position with Carboxamide Moieties

Once the 3-azabicyclo[4.2.1]nonane core is synthesized, the secondary amine at the 3-position is available for further functionalization. The introduction of a carboxamide group to form 3-azabicyclo[4.2.1]nonane-3-carboxamide can be achieved through several standard synthetic procedures.

A common method involves the acylation of the secondary amine with an appropriate acylating agent. One route is the reaction with an isocyanate, such as trimethylsilyl (B98337) isocyanate, which can directly install the carboxamide group upon hydrolysis of the silyl (B83357) intermediate. Alternatively, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) to form a carbamoyl (B1232498) chloride or an activated carbamate (B1207046) intermediate, respectively. This reactive intermediate is then treated with ammonia (B1221849) to yield the primary carboxamide. This latter two-step approach is highly versatile and widely used for the synthesis of N-carboxamides from secondary amines. The existence of related structures, such as 4-Oxo-3-azabicyclo[4.2.1]nonane-1-carboxamide, in chemical databases confirms the chemical feasibility of such functionalized scaffolds. nih.gov

Direct Amidation and Related Coupling Reactions

The formation of the carboxamide moiety on the 3-azabicyclo[4.2.1]nonane core can be achieved through standard amidation procedures. These methods typically involve the reaction of the secondary amine of the bicyclic system with an appropriate electrophilic carbonyl source. While specific literature on the direct synthesis of this compound is sparse, general principles of amine acylation are applicable.

A common approach is the reaction with an isocyanate, which provides a direct and often high-yielding route to the corresponding urea (B33335) derivative, in this case, a carboxamide. Alternatively, coupling reactions can be employed. For instance, the reaction of 3-azabicyclo[4.2.1]nonane with phosgene or a phosgene equivalent would generate a carbamoyl chloride, which can then be reacted with ammonia to furnish the final carboxamide. Modern coupling methods, such as palladium-catalyzed aminocarbonylation, also represent a potential, albeit more complex, route. nih.gov

In related bicyclic systems, amides are readily formed from the corresponding amines. For example, the transformation of endo-configured 1,4-diazabicyclo[3.3.1]nonane amines into various amides has been demonstrated, showcasing the feasibility of acylating these sterically hindered nitrogen centers. rsc.org

Introduction of Carbonyl-Containing Linkers at the Nitrogen Center of 3-Azabicyclo[4.2.1]nonane

Functionalizing the nitrogen atom of the 3-azabicyclo[4.2.1]nonane ring with a carbonyl-containing group is a key step in the synthesis of its derivatives. This is typically accomplished via N-acylation using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

A significant strategy in the synthesis of related 9-azabicyclo[4.2.1]nonane systems involves the use of N-substituted azepines as precursors. For example, N-carbocholesteroxyazepine, which features a carbamate group (a carbonyl-containing linker), can undergo cobalt-catalyzed [6π + 2π] cycloaddition with alkynes to construct the 9-azabicyclo[4.2.1]nona-2,4,7-triene skeleton. mdpi.comnih.gov This method highlights how the nitrogen can be functionalized prior to the formation of the bicyclic core. The resulting N-carbamate can then be further manipulated if necessary.

Derivatives of 9-azabicyclo[4.2.1]nonane-2,9-dicarboxylic acid, featuring ester groups at the nitrogen, serve as versatile intermediates. ontosight.ai These protecting groups are carbonyl-containing linkers that enable selective reactions at other positions before being removed to allow for further functionalization, such as carboxamide formation. ontosight.ai

Derivatization of Azabicyclo[4.2.1]nonan-4-one and Related Precursors

Ketone precursors, such as azabicyclo[4.2.1]nonan-4-one, are valuable intermediates for the synthesis of the 3-azabicyclo[4.2.1]nonane core and its derivatives. These ketones can be elaborated through various transformations.

One powerful method is reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This approach can offer good diastereoselective control. For instance, the reductive amination of a bicyclic ketone has been shown to produce endo-configured amines diastereoselectively, which can subsequently be converted into amides. rsc.org

Another strategy involves using N-protected azabicyclic ketones as building blocks. For example, N-protected 9-azabicyclo[4.2.1]nonan-2-one can be converted to its vinyl triflate, which then participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce substituents. uni-duesseldorf.de The ketone functionality can be manipulated at a later stage of the synthesis. Furthermore, 4-aminocyclooctanones are known to exist in equilibrium with their bicyclic hemiaminal tautomers, 9-hydroxy-9-azabicyclo[4.2.1]nonanes, which can serve as precursors to the desired bicyclic amine system. le.ac.uk

Stereoselective Synthesis of 3-Azabicyclo[4.2.1]nonane Derivatives

Controlling the stereochemistry during the synthesis of the 3-azabicyclo[4.2.1]nonane scaffold is crucial for developing chiral analogs. Both enantioselective and diastereoselective methods have been developed to achieve this.

Enantiopure Synthetic Routes to Azabicyclo[4.2.1]nonane Analogs

The synthesis of enantiomerically pure azabicyclo[4.2.1]nonane derivatives often relies on starting materials from the "chiral pool" or on asymmetric catalytic methods.

A notable example involves using enantiomerically pure N-protected (+)-2-tropanone, a compound derived from the chiral pool, as a versatile starting material. uni-duesseldorf.de This chiral building block can be elaborated through various reactions, including the formation of a vinyl triflate followed by palladium-catalyzed cross-coupling, to yield enantiopure 9-azabicyclo[4.2.1]nonane analogs. uni-duesseldorf.de Similarly, enantiopure ecgonine (B8798807) methyl ester has been used for the diastereoselective synthesis of related bicyclic systems. nih.gov

Asymmetric catalysis offers a more flexible approach. A rhodium-catalyzed enantioselective sequential C-C activation and 1,4-rhodium shift has been developed to construct enantioenriched bicyclo[4.2.1] scaffolds with high chemo-, diastereo-, and enantioselectivity. snnu.edu.cn This method represents a powerful strategy for accessing chiral 3-azabicyclo[4.2.1]nonanes. snnu.edu.cn

MethodChiral Source/CatalystKey TransformationRef.
Chiral Pool SynthesisN-protected (+)-2-tropanonePd-catalyzed cross-coupling of derived vinyl triflate uni-duesseldorf.de
Asymmetric Catalysis[Rh(cod)OH]₂ / (R)-DTBM-SegPhosEnantioselective sequential C−C activation and 1,4-rhodium shift snnu.edu.cn

Diastereoselective Control in Bicyclic Compound Formation

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of the bicyclic ring system. Several methodologies have been successfully employed to this end.

Palladium-catalyzed alkene carboamination reactions of 2-allyl pyrrolidinyl sulfamides with aryl triflates have been used to construct fused bicyclic compounds with good diastereoselectivity (up to 13:1 dr). nih.gov The stereochemical outcome can be manipulated by altering the reaction conditions to favor different mechanistic pathways (syn- vs. anti-aminopalladation). nih.gov

Intramolecular 1,3-dipolar cycloadditions have also proven effective. The cycloaddition of an ω-unsaturated hydroxylamine derived from methyl α-d-glucopyranoside yielded a polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonane as a single diastereoisomer. acs.org This demonstrates the high degree of stereocontrol achievable through concerted cycloaddition pathways.

Furthermore, a highly diastereoselective Ru-catalyzed oxidation/reduction sequence of bicyclic methyleneaziridines provides a facile route to complex aminodiol motifs with excellent stereocontrol (>20:1 dr). nih.gov

MethodKey TransformationDiastereomeric Ratio (dr)Ref.
Pd-catalyzed CarboaminationAnnulation of 2-allyl pyrrolidinyl sulfamidesup to 13:1 nih.gov
Intramolecular Cycloaddition1,3-dipolar cycloaddition of an ω-unsaturated nitroneSingle diastereoisomer acs.org
Ru-catalyzed Oxidation/ReductionDihydroxylation of bicyclic methyleneaziridines>20:1 nih.gov

Catalytic Methods Employed in Azabicyclo[4.2.1]nonane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the azabicyclo[4.2.1]nonane skeleton. Various transition metals and organocatalysts have been utilized to construct this important framework.

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for C-C and C-N bond formation. They are key in carboamination reactions to form the bicyclic core with good diastereoselectivity and in Suzuki and Stille cross-coupling reactions to functionalize pre-existing azabicyclic ketones. uni-duesseldorf.denih.gov

Cobalt: Cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with alkynes or allenes is an efficient method for synthesizing the 9-azabicyclo[4.2.1]nona-2,4,7-triene and -diene systems. mdpi.comnih.govacs.org A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, has proven particularly effective. acs.org

Rhodium: Rhodium catalysts have been developed for the enantioselective synthesis of the bicyclo[4.2.1] scaffold through C-C bond activation and subsequent intramolecular rearrangements. snnu.edu.cn

Ruthenium: Ruthenium catalysts have been employed in highly diastereoselective oxidation/reduction sequences to introduce functional groups onto related bicyclic systems. nih.gov

Organocatalysis: While specific applications to the 3-azabicyclo[4.2.1]nonane core are less documented, organocatalysis is a powerful tool for constructing related bicyclic systems. Chiral primary and secondary amines, such as proline and its derivatives, are used to catalyze intramolecular aldol (B89426) and Michael addition reactions. mdpi.comnih.gov These domino reactions allow for the stereoselective formation of complex bicyclic structures from acyclic precursors. nih.gov For example, the reaction of ketoesters with unsaturated aldehydes in the presence of chiral amine catalysts can yield bicyclo[3.2.1]octane scaffolds with high enantioselectivity. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of bicyclic precursors. nih.govvu.nl These methods are particularly valuable for attaching aryl, heteroaryl, or vinyl groups to the azabicyclic scaffold, which can then be carried through to the final product. While direct application on the 3-Azabicyclo[4.2.1]nonane core is specific to proprietary syntheses, extensive research on the closely related 9-azabicyclo[4.2.1]nonane isomer illustrates the utility of these reactions. uni-duesseldorf.deresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. uni-duesseldorf.descilit.com In the context of synthesizing azabicyclo[4.2.1]nonane derivatives, a common strategy involves preparing a vinyl triflate from a corresponding azabicyclic ketone. This triflate serves as the electrophilic partner in the coupling reaction. For instance, the vinyl triflate of an N-protected 9-azabicyclo[4.2.1]nonan-2-one has been successfully coupled with various aryl and heteroaryl boronic acids or their esters to introduce diverse substituents. uni-duesseldorf.de This approach is highly valued for the stability and low toxicity of the boron reagents. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Product Yield Reference
N-Boc-9-azabicyclo[4.2.1]non-2-en-2-yl triflate3-DiethylboranylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂ON-Boc-2-(pyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene75% uni-duesseldorf.de

Stille Coupling

The Stille coupling reaction pairs an organostannane (organotin) compound with an organic halide or triflate, also catalyzed by palladium. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. In syntheses related to the azabicyclo[4.2.1]nonane framework, tributylstannyl derivatives of heterocycles are coupled with the aforementioned vinyl triflates of N-protected azabicyclic ketones. uni-duesseldorf.de For example, tributylstannyl pyrimidine (B1678525) has been used to introduce a pyrimidine nucleus into the 9-azabicyclo[4.2.1]nonane moiety, demonstrating the reaction's efficacy in constructing complex, medicinally relevant scaffolds. uni-duesseldorf.deresearchgate.net

Reactant 1 Reactant 2 Catalyst/Ligand Additive Solvent Product Yield Reference
N-Boc-9-azabicyclo[4.2.1]non-2-en-2-yl triflate5-(Tributylstannyl)pyrimidinePd(PhCN)₂Cl₂ / Ph₃AsNoneDioxaneN-Boc-2-(pyrimidin-5-yl)-9-azabicyclo[4.2.1]non-2-ene72% uni-duesseldorf.de

Following these cross-coupling reactions, the resulting functionalized bicyclic alkene can be hydrogenated to yield the saturated 3-azabicyclo[4.2.1]nonane core, which is then ready for the final carboxamide functionalization step.

Lewis Acid Mediated Intramolecular Cyclizations

Lewis acid-mediated intramolecular cyclizations are a cornerstone in the synthesis of complex cyclic and bicyclic systems. These reactions utilize a Lewis acid to activate a functional group within an acyclic precursor, promoting a ring-forming reaction. nih.govscispace.com This strategy allows for the efficient and often stereoselective construction of the bicyclo[4.2.1]nonane skeleton. escholarship.orglookchem.com

One prominent approach involves the intramolecular cyclization of acyclic or monocyclic substrates containing both a nucleophile and an electrophile, or precursors that can generate them. The Lewis acid coordinates to a group, such as a carbonyl or an imine, enhancing its electrophilicity and triggering the cyclization cascade. nih.gov For instance, gold(I) complexes, which act as soft Lewis acids, have been shown to catalyze the 7-exo-dig cyclization of specific silyl enol ethers to generate the bicyclo[4.2.1]nonane core, a key step in the synthesis of natural products like vibsatin A. lookchem.comresearchgate.net

Another relevant strategy is the intramolecular Mannich reaction, where a Lewis acid can facilitate the cyclization of an amino ketone or a related substrate to form the azabicyclic ring system. While not forming the [4.2.1] system directly in all published examples, the principle is readily applicable. For instance, related azabicyclo[3.2.1]octane cores have been constructed efficiently using this method. The choice of Lewis acid (e.g., ZnCl₂, InCl₃, TiCl₄) is critical and can influence both the yield and the stereoselectivity of the cyclization. nih.gov

Precursor Type Lewis Acid Catalyst Reaction Type Product Core Key Features Reference
Alkyne-tethered silyl enol ether[Au(IPr)]SbF₆7-exo-dig Conia-ene typeBicyclo[4.2.1]nonaneHigh efficiency, asymmetric construction lookchem.com
ortho-Prenylated chalconesInCl₃·4H₂O or ZnCl₂Intramolecular ene-typeIndane-based tertiary alcoholsHigh diastereoselectivity, mild conditions nih.gov
Allene-ene systemsEtAlCl₂[2+2] CycloadditionBicyclo[n.2.0]alkanesForms four-membered rings scispace.com

Once the 3-azabicyclo[4.2.1]nonane core is synthesized via one of these cyclization strategies, the final step is the introduction of the carboxamide group. This is typically achieved through standard amidation procedures, such as the reaction of the secondary amine on the bicyclic core with a suitable reagent like chlorosulfonyl isocyanate followed by hydrolysis, or with a carbamoyl chloride, to yield the final target compound, this compound.

Structural Elucidation and Conformational Analysis of 3 Azabicyclo 4.2.1 Nonane Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The determination of the complex three-dimensional structure of bicyclic molecules like 3-azabicyclo[4.2.1]nonane derivatives relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For bicyclic systems, both ¹H and ¹³C NMR provide critical data on the connectivity, stereochemistry, and dynamic behavior of the molecule.

In the ¹H NMR spectrum of 3-azabicyclo[4.2.1]nonane derivatives, the protons on the bicyclic framework typically appear in the aliphatic region. The chemical shifts and coupling constants are highly dependent on their spatial orientation within the rigid ring system. Protons in close proximity to the nitrogen atom or the carboxamide group will experience deshielding effects. Due to the constrained nature of the bicyclic system, restricted rotation around certain bonds can lead to significant broadening of NMR signals. nih.gov For instance, the signals for protons adjacent to the nitrogen atom (at C-2 and C-4) may be strongly broadened. nih.gov

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the 3-azabicyclo[4.2.1]nonane skeleton are influenced by their hybridization, substitution, and steric environment. The carbonyl carbon of the carboxamide group is typically observed at a downfield chemical shift (around 170-180 ppm). The carbons directly attached to the nitrogen (C-2 and C-4) are also shifted downfield compared to the other methylene (B1212753) carbons in the rings. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning the complex signals and confirming the connectivity of the entire molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Azabicyclo[4.2.1]nonane-3-carboxamide

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~175
C1, C6 (Bridgehead)~2.5 - 3.0~40 - 45
C2, C4~3.0 - 3.5~50 - 55
C5, C9~1.5 - 2.0~25 - 35
C7, C8~1.2 - 1.8~20 - 30
NH₂~5.0 - 7.0 (broad)-

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu For this compound, the IR spectrum is dominated by absorptions corresponding to the amide group and the hydrocarbon framework.

The primary amide functional group is characterized by several distinct bands. utdallas.edu A pair of medium-intensity peaks is expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group. utdallas.educore.ac.uk A very strong and sharp absorption band, characteristic of the C=O (carbonyl) stretch, will be prominent in the range of 1650–1700 cm⁻¹. pressbooks.pub The presence of the bicyclic alkane structure will be confirmed by C-H stretching vibrations typically appearing just below 3000 cm⁻¹. pressbooks.pubvscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Amide (R-CONH₂)N-H Stretch (asymmetric & symmetric)3100 - 3500Medium (often two bands)
Amide (R-CONH₂)C=O Stretch1650 - 1700Strong
Alkane (Bicyclic)C-H Stretch2850 - 2960Medium to Strong
AmineC-N Stretch1000 - 1250Medium

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. le.ac.uk For this compound (C₉H₁₆N₂O), the molecular weight is 168.24 g/mol . bldpharm.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 168.

The fragmentation of azabicyclic compounds is often directed by the nitrogen atom. A common fragmentation pathway is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgaip.org This can lead to the formation of stable iminium ions. The carboxamide group can also influence fragmentation, potentially through the loss of the -CONH₂ radical (m/z 44) or related fragments.

Table 3: Potential Fragmentation Ions for this compound in MS

IonProposed Structure / Lossm/z
[M]⁺Molecular Ion168
[M - NH₂]⁺Loss of amino radical152
[M - CONH₂]⁺Loss of carboxamide radical124
[C₅H₈N]⁺Alpha-cleavage product82

X-ray Crystallography in Determining Absolute and Relative Stereochemistry of Azabicyclic Frameworks

While spectroscopic methods provide excellent data for structure determination, X-ray crystallography offers the definitive and unambiguous three-dimensional structure of a molecule in the solid state. le.ac.uk This technique is particularly vital for complex bicyclic systems where multiple stereocenters may exist. nih.gov

For derivatives of 3-azabicyclo[4.2.1]nonane, single-crystal X-ray diffraction analysis can precisely determine bond lengths, bond angles, and torsional angles within the bicyclic framework. acs.orgacs.org This allows for the unequivocal assignment of the relative stereochemistry of all substituents on the rings. If the compound is chiral and crystallizes as a single enantiomer (often achieved through chiral resolution or asymmetric synthesis), X-ray crystallography can also be used to determine its absolute stereochemistry. uni-regensburg.de The structural data obtained from crystallography provides an invaluable benchmark for validating and refining the conformational models derived from spectroscopic and computational methods. researchgate.net

Conformational Studies of the Bicyclo[4.2.1]nonane Ring System

The bicyclo[4.2.1]nonane skeleton is composed of a six-membered ring and a seven-membered ring sharing two bridgehead carbons. ontosight.ai The conformational landscape of this system is complex due to the inherent flexibility of the seven-membered ring. cdnsciencepub.com

Unlike the more rigid bicyclo[3.3.1]nonane system, which often prefers a twin-chair conformation, the bicyclo[4.2.1]nonane system has more accessible conformations. rsc.orgvu.lt The six-membered ring generally adopts a chair conformation to minimize steric strain. However, the larger seven-membered ring can exist in several low-energy conformations, most notably chair and boat forms. cdnsciencepub.comle.ac.uk

Influence of Substituents on Conformational Dynamics of Azabicyclo[4.2.1]nonanes

The conformational landscape of the 3-azabicyclo[4.2.1]nonane system is primarily dictated by the flexibility of the seven-membered ring, which can adopt several low-energy conformations, including chair and boat forms, as well as various twisted intermediates. The presence of substituents on the bicyclic framework can significantly alter the relative energies of these conformers, thereby shifting the conformational equilibrium.

Computational modeling and NMR spectroscopy are powerful tools for investigating these conformational preferences. Theoretical calculations can predict the relative energies of different conformers, while NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provide experimental evidence for the predominant solution-state conformations.

While specific data for this compound is not extensively available in the public domain, studies on analogous N-substituted 9-azabicyclo[3.3.1]nonanes and other related bicyclic systems provide valuable insights. In these systems, the steric bulk of the N-substituent can favor a particular chair or boat conformation of the piperidine (B6355638) ring to minimize steric interactions. For example, in N-acyl derivatives of 3-azabicyclo[3.3.1]nonanes, the stereochemistry is influenced by the nature of the acyl group.

The following table summarizes the general influence of N-substituents on the conformational preferences of azabicyclic systems, which can be extrapolated to the 3-azabicyclo[4.2.1]nonane framework.

Substituent Type at N-3Expected Influence on Conformational DynamicsPredominant Conformer(s)
Small alkyl (e.g., -CH₃)Minimal steric hindrance.Equilibrium between chair and boat forms.
Bulky alkyl (e.g., -C(CH₃)₃)Significant steric interactions.Conformation that minimizes steric clash.
ArylPotential for π-stacking interactions; steric effects.Dependent on substitution pattern of the aryl ring.
Carboxamide (-C(O)NH₂)Planar amide group introduces rotational barrier.Favors conformations that accommodate the planar amide group.

Conformational Restriction and its Implications for Ligand-Target Interactions

The concept of conformational restriction is a cornerstone of modern drug design. By "locking" a flexible molecule into a specific, biologically active conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target. The 3-azabicyclo[4.2.1]nonane scaffold serves as an excellent template for applying this principle. Its inherent rigidity, which can be further modulated by substituents, pre-organizes the pharmacophoric groups in a defined spatial arrangement, reducing the entropic penalty upon binding to a receptor.

The introduction of a carboxamide group at the N-3 position can further constrain the conformational freedom of the molecule. The planarity of the amide bond and the potential for hydrogen bonding interactions can significantly influence how the ligand presents itself to the binding site of a protein.

Derivatives of the closely related 9-azabicyclo[4.2.1]nonane system, such as anatoxin-a and its analogs, have been instrumental in understanding the chemical and spatial requirements of the nicotinic acetylcholine (B1216132) receptor (nAChR). le.ac.uk The rigid homotropane skeleton of these molecules was found to be crucial for their high affinity and activity. le.ac.uk Similarly, modifications to the N-substituent in 2-azabicyclo[3.3.1]nonane derivatives have been shown to modulate their affinity and efficacy at opioid receptors. nih.gov

The table below illustrates how conformational restriction in azabicyclic systems can impact ligand-target interactions, with hypothetical implications for a this compound derivative.

Target ReceptorKey Binding InteractionsRole of Conformational Restriction
Nicotinic Acetylcholine Receptor (nAChR)Cation-π interactions, hydrogen bonding.Pre-organizes the nitrogen atom and hydrogen bond acceptors/donors for optimal interaction with the receptor binding pocket.
Opioid ReceptorsIonic bonding, hydrogen bonding, hydrophobic interactions.Orients key pharmacophoric groups to fit the specific sub-pocket of the receptor subtype, enhancing selectivity.
Other GPCRs or Ion ChannelsVaried, depending on the specific target.Reduces conformational flexibility, leading to a more favorable binding entropy and potentially higher affinity.

Structure Activity Relationship Sar Studies of 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide Analogues

Influence of the Carboxamide Functional Group on Biological Activity Profiles

The carboxamide functional group (-C(=O)NH₂) at position 3 is a critical determinant of the molecule's interaction with biological targets. As a versatile functional group, it can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and specific interactions within a receptor's binding pocket.

In broader medicinal chemistry, the replacement of a tertiary sulfonamide with an amide analogue has been shown to lead to a complete loss of activity in certain series of compounds, highlighting the specific requirements of the functional group at this position for target engagement. For instance, in a study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, replacing the sulfonamide with a carboxamide resulted in a loss of inhibitory activity, underscoring the distinct role these groups play in molecular recognition. researchgate.net

Furthermore, studies on bicyclic receptors designed to bind carboxylates demonstrate the importance of amide-like structures in creating well-defined three-dimensional binding pockets. nih.gov The rigid and planar nature of the amide bond helps to pre-organize the scaffold, facilitating specific interactions. Research into the N-methyl-D-aspartate (NMDA) receptor has also suggested that a crucial carboxyl group exists within the binding site, which can be modified by carbodiimide (B86325) reagents. nih.gov This indicates that functional groups capable of interacting with carboxylates, such as carboxamides, can be pivotal for receptor affinity.

Role of the Bicyclic Scaffold's Stereochemistry in Receptor Binding and Biological Efficacy

The rigid, three-dimensional structure of the azabicyclo[4.2.1]nonane scaffold plays a fundamental role in defining the spatial orientation of its pharmacophoric elements. The stereochemistry of substituents on this bicyclic system is a critical factor for receptor binding and biological efficacy. The two primary diastereomeric configurations for substituents on such bridged rings are termed endo and exo. libretexts.orgchemistrysteps.com

Endo: The substituent is oriented towards the larger of the two bridges of the bicyclic system. chemistrysteps.com

Exo: The substituent is oriented away from the larger bridge. chemistrysteps.com

This stereochemical arrangement dictates how the molecule fits into a receptor's binding site. SAR studies on closely related azabicyclic systems, such as azabicyclo[3.2.1]octanes, have demonstrated that stereochemistry can be a decisive factor for biological activity. In one study, the endo-isomer of a substituted azabicyclic compound showed potent submicromolar activity, whereas the corresponding exo-diastereoisomer was completely devoid of any activity. acs.org This stark difference highlights that only one configuration allows for the optimal alignment of key interacting groups with their counterparts in the receptor pocket. The preference for the endo product in certain chemical reactions, despite it often being the more sterically hindered isomer, is sometimes attributed to stabilizing secondary molecular orbital interactions in the transition state. masterorganicchemistry.com This inherent preference can be leveraged in synthesis to produce the more biologically active isomer.

The selection of a bicyclic scaffold itself, over more flexible or planar structures, is a key strategy in drug design to achieve receptor subtype selectivity. Bulky oxabicyclic scaffolds have been identified in ligands that show high selectivity for estrogen receptor β (ERβ) over ERα. nih.gov The unique shape of these non-planar scaffolds is accommodated differently in the ligand-binding pockets of the two receptor subtypes, leading to selective binding. nih.gov This principle underscores the importance of the rigid, stereochemically defined azabicyclo[4.2.1]nonane core in orienting the carboxamide group and other substituents for precise and potentially selective receptor interactions.

Impact of Substituents on the Bridged Nitrogen Atom (Position 3) on Target Affinity

Position 3 of the 3-azabicyclo[4.2.1]nonane ring system is the bridged nitrogen atom, a key site for chemical modification. For the parent compound of this article, this position is occupied by a carboxamide group. In its analogues, varying the substituent at this nitrogen can dramatically alter target affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

While direct SAR studies on the N-carboxamide group of the 3-azabicyclo[4.2.1]nonane scaffold are not extensively detailed in the literature, the principles can be inferred from related bicyclic structures. For example, in studies of nicotine (B1678760) derivatives, which feature a different bicyclic system, modification of the pyridine (B92270) ring with various substituents significantly impacts affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies found that a combination of the substituent's lipophilicity (π) and its steric volume accounted for the variation in binding affinity. researchgate.net

Similarly, in the design of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a flexible piperidine (B6355638) core into a more rigid bridged bicyclic system, like an azabicyclo[3.2.1]octane, was found to be beneficial for activity. acs.org This demonstrates that the nature of the bicyclic amine itself, including the substituents on the nitrogen, is a powerful determinant of potency. The transition from a simple amine to a more complex functional group like a carboxamide introduces specific hydrogen bonding and steric properties that fine-tune the interaction with the target receptor.

Bioisosteric Replacement Strategies in the Design of Novel Azabicyclo[4.2.1]nonane-Based Ligands

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. In the context of azabicyclo[4.2.1]nonane-based ligands, this approach has been used to modulate potency, selectivity, and pharmacokinetic properties.

A prominent example involves analogues of anatoxin-a, a potent nAChR agonist that contains a 9-azabicyclo[4.2.1]nonane core. nih.gov In a series of analogues, the 3-pyridyl pharmacophoric element was replaced by various diazine bioisosteres (pyridazine, pyrimidine (B1678525), and pyrazine). This modification led to novel nAChR ligands with varied binding affinities and selectivities across different nAChR subtypes.

The study demonstrated that the pyrimidine-containing bioisostere was the most active analogue, interacting potently with the (α4)2(β2)3 subtype and showing significant selectivity. The increased activity was qualitatively correlated with the more negative atomic charges on the nitrogen atoms of the pyrimidine ring, suggesting a strong electrostatic component to the ligand-receptor interaction.

Table 1: In Vitro Affinity of Bioisosteric Analogues for nAChR Subtypes
CompoundBioisosteric Moiety(α4)2(β2)3 Kᵢ (nM)α3β4* Kᵢ (nM)α7* Kᵢ (nM)
DUB-165Pyridine0.051.5170
Analogue 7Pyridazine0.89101300
Analogue 8Pyrimidine0.1412360
Analogue 9Pyrazine1.1271400

Data sourced from studies on 9-azabicyclo[4.2.1]nonene analogues.

This example illustrates how subtle changes in the electronic and steric properties of a bioisosteric replacement can lead to significant differences in biological activity, providing a powerful tool for fine-tuning the pharmacological profile of azabicyclo[4.2.1]nonane-based ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Azabicyclo[4.2.1]nonane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of azabicyclo[4.2.1]nonane and related bicyclic scaffolds, 3D-QSAR methods have been particularly valuable for understanding the complex interplay of factors governing receptor binding. nih.gov

CoMFA and CoMSIA are widely used 3D-QSAR techniques that correlate the biological activity of molecules with their 3D steric, electrostatic, and other physicochemical fields. unicamp.brmdpi.comnih.gov These methods require the structural alignment of a set of molecules (a training set) and use statistical methods like Partial Least Squares (PLS) to build a predictive model.

In a comprehensive study of nAChR ligands, which included novel diazabicyclo[4.2.1]nonane structures, both CoMFA and CoMSIA were applied to a training set of 45 compounds. researchgate.net The resulting models were statistically robust and showed good predictive power.

Table 2: Statistical Results of 3D-QSAR Models for nAChR Ligands
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Number of ComponentsStandard Error of Estimate (s)
CoMFA0.7490.847N/A0.600
CoMSIAN/AN/AN/AN/A

Data from a global 3D-QSAR/CoMFA model of 206 nicotinic agonists. nih.gov Specific CoMSIA values for this global model were not detailed in the abstract.

The high q² value indicates good internal predictive ability, while the high r² value shows a strong correlation between the predicted and actual activities for the training set. nih.gov The robustness of these models was further confirmed by their ability to accurately predict the binding affinities of an external test set of compounds. nih.gov

The primary output of CoMFA and CoMSIA analyses are 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity. unicamp.brnih.gov

Steric Fields: These maps show where bulky groups are favored (typically shown as green contours) and where they are disfavored (yellow contours). In the nAChR ligand study, the analysis revealed that changes in binding affinity resulting from modifications to aromatic ring systems could be rationalized by steric properties. researchgate.net

Electrostatic Fields: These maps indicate regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). These electrostatic interactions are crucial for orienting the ligand in the binding pocket.

Hydrophobic Fields: CoMSIA can model hydrophobic interactions, showing where lipophilic groups increase affinity (yellow/orange contours) and where hydrophilic groups are preferred (white/cyan contours).

Hydrogen Bond Donor/Acceptor Fields: These maps identify key locations for hydrogen bonding. Regions where H-bond donors are favorable are often shown in cyan, while regions favorable for H-bond acceptors are shown in magenta or purple.

For the nAChR modulators, the 3D-QSAR models successfully mapped these physicochemical determinants of binding onto the molecular structures. researchgate.net The analysis provided detailed insights into how modifications to aromatic ring systems influenced binding through a combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties. This information is invaluable for guiding the rational design of new, more potent, and selective ligands based on the azabicyclo[4.2.1]nonane scaffold.

Mechanistic Investigations of 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide Analogues

Molecular Target Identification and Validation for Azabicyclo[4.2.1]nonane Derivatives

Derivatives built upon the azabicyclo-alkane scaffold, including the 3-azabicyclo[4.2.1]nonane framework, have been investigated for their interaction with several key biological targets. Primarily, these compounds have been identified as modulators of enzyme and receptor systems.

One significant molecular target identified for analogues is the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an intracellular enzyme involved in managing inflammatory responses. acs.orgnih.gov Inhibition of NAAA is a therapeutic strategy aimed at preserving the levels of endogenous palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic effects. nih.gov A screening campaign and subsequent structure-activity relationship (SAR) studies led to the discovery of potent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core, a close structural relative of the azabicyclo[4.2.1]nonane system. acs.orgnih.gov

Another major class of molecular targets for azabicyclo[4.2.1]nonane derivatives are the nicotinic acetylcholine (B1216132) receptors (nAChRs). vliz.be These ligand-gated ion channels are crucial in the central and peripheral nervous systems. nih.gov The homotropane alkaloid, anatoxin-a, which contains the 9-azabicyclo[4.2.1]nonane skeleton, is a potent agonist at nAChRs. vliz.be Synthetic modifications of this natural product have produced a diverse range of analogues, allowing for detailed investigation into their interactions with various nAChR subtypes. vliz.beuni-duesseldorf.de These derivatives have been validated as ligands for subtypes including (α4)2(β2)3, α7, and α3β4. uni-duesseldorf.deuni-bonn.de

Characterization of Enzyme Active Site Interactions and Modulation of Enzyme Activity

The mechanism of action for azabicyclo scaffold-based inhibitors has been characterized through SAR studies, focusing on interactions within the enzyme's active site. For inhibitors of NAAA, specific structural features were found to be crucial for potent activity, indicating direct interaction with the enzyme's binding pocket.

Investigations into pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that a hydrogen bond donor feature in the pyrazole region of the molecule is essential for inhibitory effect. nih.gov Analogues lacking a hydrogen bond donor, such as 1,3,5-trimethyl or 1,3-dimethyl-phenyl derivatives, showed a complete loss of activity. nih.gov This suggests a critical interaction, likely a hydrogen bond, with a specific residue within the NAAA active site. nih.gov Furthermore, the conformationally rigid aza-bridged bicyclic scaffold was found to be beneficial for inhibition, with an azabicyclo[3.2.1]octane core providing a significant boost in potency compared to more flexible piperidine-based structures. nih.gov This highlights the importance of the scaffold in correctly orienting the interacting moieties within the active site to achieve effective enzyme inhibition.

Ligand Binding Affinity and Selectivity Studies (e.g., Radioligand Binding Assays)

The binding affinity and selectivity of azabicyclo[4.2.1]nonane derivatives for their molecular targets have been quantified using in vitro radioligand binding assays. These studies provide critical data on the potency and subtype-selectivity of these compounds, particularly for nicotinic acetylcholine receptors (nAChRs).

For instance, diazine analogues of deschloro-UB-165, which feature a 9-azabicyclo[4.2.1]nonane core, were evaluated for their affinity at (α4)2(β2)3, α3β4, and α7 nAChR subtypes. uni-duesseldorf.de The pyrimidine-containing bioisostere emerged as a highly potent and selective ligand, with a Ki value of 0.14 nM for the (α4)2(β2)3 subtype. uni-duesseldorf.de This compound demonstrated significant selectivity, binding with relative affinities of 1:76:142 for (α4)2(β2)3, α7, and α3β4 subtypes, respectively. uni-duesseldorf.de

Similarly, studies on 3,9-diazabicyclo[4.2.1]nonane derivatives revealed affinities in the nanomolar range for α4β2* and α7* nAChRs. uni-bonn.de The introduction of a 6-chloro-3-pyridine moiety resulted in a compound with the highest affinity for the α7* subtype (Ki = 92 nM). uni-bonn.de

Binding Affinities (Ki, nM) of 9-Azabicyclo[4.2.1]nonane Analogues at nAChR Subtypes
CompoundCore Scaffold(α4)2(β2)3 Ki (nM)α7* Ki (nM)α3β4* Ki (nM)Reference
Pyrimidine (B1678525) Bioisostere (8)9-Azabicyclo[4.2.1]nonane0.1410.619.9 uni-duesseldorf.de
Pyridazine Analogue (7)9-Azabicyclo[4.2.1]nonane1.514.431.0 uni-duesseldorf.de
Pyrazine Analogue (9)9-Azabicyclo[4.2.1]nonane1.927.527.0 uni-duesseldorf.de

In the context of enzyme inhibition, pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent, low nanomolar inhibitors of human NAAA. acs.orgnih.gov For example, the optimized compound ARN19689 demonstrated an IC50 value of 0.042 μM. acs.orgnih.gov

Inhibitory Potency (IC50) of Azabicyclo[3.2.1]octane Analogues Against Human NAAA
CompoundCore Scaffoldh-NAAA IC50 (µM)Reference
ARN19689 (50)Azabicyclo[3.2.1]octane0.042 acs.org
Analogue 20Azabicyclo[3.2.1]octane0.23 nih.gov
Analogue 37Azabicyclo[3.2.1]octane0.051 acs.org
Analogue 39Azabicyclo[3.2.1]octane0.023 acs.org

Modulation of Key Biological Receptor Systems (e.g., Nicotinic Acetylcholine Receptors)

Azabicyclo[4.2.1]nonane derivatives serve as potent modulators of nAChRs, acting as agonists, partial agonists, or silent agonists depending on their specific structure and the receptor subtype. nih.govsci-hub.se The rigid bicyclic framework of these compounds makes them valuable tools for exploring the pharmacophore of nAChR ligands. vliz.be

The natural product (+)-anatoxin-a, with its 9-azabicyclo[4.2.1]nonane core, is a powerful agonist at neuronal nAChRs. vliz.beuni-duesseldorf.de Synthetic analogues have been developed to fine-tune this activity. Bioisosteric replacement of the pharmacophoric element in anatoxin-type structures, for example, replacing a pyridine (B92270) ring with a diazine moiety (such as pyrimidine or pyridazine), results in novel nAChR ligands with varied affinity and selectivity profiles. uni-duesseldorf.de

Other related scaffolds, such as the 1,4-diazabicyclo[3.2.2]nonane system, have been used to develop "silent agonists" of the α7 nAChR. nih.gov These compounds bind to the receptor and induce a desensitized state without causing channel opening, a mechanism that is being explored for anti-inflammatory therapies. nih.gov The structure of these modulators typically consists of three key elements: a cationic center (the basic nitrogen in the bicyclic system), a hydrogen bond acceptor, and a hydrophobic group, which together define the interaction with the receptor's binding site. nih.govsci-hub.se The 9-methyl-3,9-diazabicyclo[4.2.1]nonane ring system has also been incorporated into compounds claimed to modulate nAChR activity, with a preference for the α7 subtype. sci-hub.se

Elucidation of Non-Covalent Mechanisms of Action for Azabicyclo Scaffold-Based Inhibitors

The inhibitory action of azabicyclo scaffold-based compounds often proceeds through non-covalent mechanisms. This is particularly evident in the inhibition of the NAAA enzyme, where the lead compounds were specifically designed to lack reactive chemical moieties that could form covalent bonds with the enzyme. acs.orgnih.gov

Biochemical analysis using competitive activity-based protein profiling (ABPP) confirmed that a potent azabicyclic inhibitor, ARN19689, binds to human NAAA in a non-covalent manner. acs.org This reversible binding is a desirable characteristic for many therapeutic agents. The mechanism relies on a combination of specific, directional non-covalent interactions within the enzyme's active site. acs.orgnih.gov

Studies on other rigid bicyclic scaffolds have highlighted the importance of various non-covalent forces, including hydrogen bonds, halogen bonds (e.g., I···N), and weaker contacts like C-H···O. researchgate.netnih.gov The rigid three-dimensional structure of the azabicyclo scaffold serves to orient the functional groups in a precise spatial arrangement, allowing them to engage in these multiple, weak interactions simultaneously. researchgate.net This cooperative effect leads to high-affinity binding and potent inhibition without the need for covalent bond formation. The specific geometry and electronic nature of substituents on the scaffold dictate the preference and strength of these non-covalent interactions, ultimately determining the compound's biological activity. researchgate.net

Biological Activities and Preclinical Research of 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide Analogues

Antimicrobial and Antiviral Activity Assessments in Preclinical Models

While extensive research has been conducted on the antiprotozoal properties of azabicyclic compounds, dedicated preclinical assessments of 3-azabicyclo[4.2.1]nonane-3-carboxamide analogues specifically for their broad antimicrobial or antiviral activities are less prominent in the available literature. The primary focus of infectious disease research involving these scaffolds has been centered on parasitic infections.

Antiplasmodial and Antitrypanosomal Activity against Protozoan Parasites

Analogues based on azabicyclo-nonane structures have demonstrated significant potential as agents against protozoan parasites, particularly those responsible for malaria (Plasmodium falciparum) and Human African Trypanosomiasis (Trypanosoma brucei rhodesiense). mdpi.com Preclinical in vitro studies have shown that modifications to the azabicyclo-nonane core can lead to compounds with potent activity, often in the sub-micromolar range.

Research has focused on synthesizing derivatives, such as those incorporating tetrazole or sulfonamide cores, to enhance their antiprotozoal effects. mdpi.comnih.gov Studies have evaluated these compounds against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum, as well as against T. b. rhodesiense. nih.govnih.govualberta.ca The cytotoxicity of these analogues is typically assessed in parallel using mammalian cell lines, such as rat skeletal myoblasts (L-6 cells), to determine their selectivity index (SI)—a crucial parameter in early-stage drug discovery. nih.gov For instance, certain 3-azabicyclo[3.2.2]nonane derivatives have shown greater activity against P. falciparum than their 2-azabicyclo-nonane counterparts. nih.gov The most promising compounds from these studies exhibit high efficacy against the parasites while maintaining low toxicity toward mammalian cells. nih.govresearchgate.net

Compound ScaffoldTarget OrganismActivity (IC₅₀ µM)Reference
2-Azabicyclo[3.2.2]nonane derivativeP. falciparum K11.26 mdpi.com
2-Azabicyclo[3.2.2]nonane derivativeT. b. rhodesiense1.26 mdpi.com
3-Azabicyclo[3.2.2]nonane-pyrimidine hybrid (Compound 7)P. falciparum NF540.023 nih.gov
3-Azabicyclo[3.2.2]nonane-pyrimidine hybrid (Compound 7)P. falciparum K10.051 nih.gov
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineP. falciparum K10.28 ualberta.ca
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineT. b. rhodesiense0.60 ualberta.ca

Research in Neuropharmacology focusing on Nicotinic Acetylcholine (B1216132) Receptor Agonists and Modulators

The 9-azabicyclo[4.2.1]nonane cage is a key structural component in a variety of natural and synthetic compounds that interact with nicotinic acetylcholine receptors (nAChRs). researchgate.net These receptors are ligand-gated ion channels involved in numerous physiological and cognitive processes, making them important targets for treating neurological and psychiatric disorders. Analogues containing this scaffold are actively being investigated as potential nAChR agonists and positive allosteric modulators. researchgate.netsci-hub.se

Preclinical research aims to develop selective ligands for different nAChR subtypes, such as the α7 and α4β2 subtypes. nih.govmdpi.com For example, tilorone, a compound with a tricyclic structure, was identified as a selective α7 nAChR agonist. nih.gov The rigid conformation of the azabicyclic ring system is crucial for achieving high affinity and selectivity. uni-duesseldorf.de By modifying the scaffold and its substituents, researchers can fine-tune the pharmacological properties of these analogues to act as full agonists, partial agonists, or allosteric modulators, thereby influencing receptor activity in distinct ways. sci-hub.semdpi.comchemrxiv.org This line of research holds potential for developing treatments for conditions related to cognitive decline and other central nervous system disorders.

Enzyme Inhibition Studies in Preclinical Contexts

Derivatives of azabicyclic scaffolds have been explored as inhibitors of several key enzymes implicated in various diseases.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Inhibition of NAAA is a therapeutic strategy for managing inflammation and pain. nih.gov This enzyme is responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.gov Preclinical studies have led to the discovery of potent and selective NAAA inhibitors based on a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core. nih.govacs.org Through structure-activity relationship (SAR) studies, researchers optimized initial hits to develop compounds with low nanomolar inhibitory concentrations (IC₅₀). nih.govresearchgate.net One such compound, ARN19689, was identified as a non-covalent human NAAA inhibitor with an IC₅₀ value of 0.042 µM and a favorable in vitro profile, highlighting the potential of this scaffold for developing anti-inflammatory therapeutics. nih.govacs.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, known as gliptins, are an established class of drugs for treating type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones, which helps regulate blood glucose levels. nih.govdiva-portal.org The azabicyclic scaffold has been incorporated into novel compounds to create potent and selective DPP-4 inhibitors. For example, saxagliptin (B632) utilizes a 2-azabicyclo[3.1.0]hexane-3-carboxamide core. yacooscience.com Further research has explored other related scaffolds, such as 2-azabicyclo[2.2.1]heptane, to develop new inhibitors like neogliptin, which demonstrated high potency (IC₅₀ = 16.8 nM). diva-portal.orgmdpi.com These studies indicate that the rigid bicyclic structure is well-suited for interaction with the DPP-4 active site. diva-portal.org

Cyclin-Dependent Kinase 4/6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their overactivation is a common feature in many cancers. mdpi.com Consequently, CDK4/6 inhibitors have emerged as a major therapeutic strategy, particularly in breast cancer. nih.gov Preclinical research has identified that compounds featuring a pyrido[2,3-d]pyrimidine (B1209978) or similar scaffold linked to an azabicyclic moiety can act as potent CDK4/6 inhibitors. mdpi.comgoogle.com These compounds are being investigated for their potential to induce cell cycle arrest and suppress tumor growth in various cancer models, including liposarcoma and non-small cell lung cancer. google.comgoogle.com

Compound ScaffoldTarget EnzymeActivity (IC₅₀ µM)Therapeutic AreaReference
Pyrazole azabicyclo[3.2.1]octane sulfonamide (ARN19689)Human NAAA0.042Inflammation nih.gov
Pyrazole azabicyclo[3.2.1]octane sulfonamide (Compound 39)Human NAAA0.023Inflammation acs.org
2-Aza-bicyclo[2.2.1]heptane derivative (Neogliptin)DPP-40.0168Type 2 Diabetes diva-portal.org
3-(3-Azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole (Compound 9a)DPP-40.0043Type 2 Diabetes mdpi.com

Exploration of Potential in Other Therapeutic Areas Based on Azabicyclic Scaffolds

The unique structural properties of azabicyclic scaffolds have prompted their investigation in a wide range of other therapeutic areas in in vitro and animal models.

Analgesic and Anti-inflammatory Properties: The development of NAAA inhibitors directly links the azabicyclic scaffold to analgesic and anti-inflammatory effects by modulating endogenous lipid signaling. nih.govresearchgate.net Beyond this mechanism, various heterocyclic scaffolds are being broadly explored for their ability to modulate pain and inflammation pathways, such as through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The structural rigidity of azabicyclic compounds makes them attractive candidates for designing agents that target specific receptors or enzymes involved in pain and inflammation. nih.govrsc.org

Neuroprotective Properties: The modulation of NAAA and the subsequent increase in PEA levels are also associated with neuroprotective effects, suggesting a potential role for azabicyclic NAAA inhibitors in treating neurodegenerative conditions. nih.gov

Anticancer Properties: The role of azabicyclic analogues in cancer is a significant area of preclinical research. As mentioned, CDK4/6 inhibitors based on this scaffold are being developed as antiproliferative agents. google.com Furthermore, the azabicyclic framework is considered a "privileged structure" in medicinal chemistry and has been incorporated into compounds designed to target other cancer-related pathways. nih.govresearchgate.net Studies have explored these scaffolds for their potential to inhibit tumor cell invasion, migration, and angiogenesis, demonstrating broad potential in oncology beyond cell cycle inhibition. nih.govpreprints.orgrsc.org

Computational Chemistry Applications in the Study of 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This technique is instrumental in understanding the interaction between a ligand, such as a derivative of 3-azabicyclo[4.2.1]nonane-3-carboxamide, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity of the ligand. mdpi.com

In the context of this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. rsc.org For instance, if targeting a specific enzyme, docking could predict whether the carboxamide group or the bicyclic core of the molecule fits favorably within the enzyme's binding pocket.

Table 1: Illustrative Molecular Docking Results for a Hypothetical 3-Azabicyclo[4.2.1]nonane Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Kinase A-8.5ASP184, LYS72Hydrogen Bond, Electrostatic
Protease B-7.2VAL104, ILE50Hydrophobic Interaction
GPCR C-9.1TYR268, SER102Hydrogen Bond, Pi-Pi Stacking

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Understand Binding Mechanisms and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights than the static picture provided by molecular docking. frontiersin.orgnih.gov By simulating the movements of atoms and molecules, MD can elucidate the stability of the docked pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. mdpi.com

For this compound, MD simulations could be employed to validate the binding poses obtained from molecular docking. mdpi.com These simulations can reveal the flexibility of the bicyclic ring system and how it adapts to the binding site. Furthermore, MD can be used to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for its target compared to docking scores alone. mdpi.com The insights gained from MD simulations are crucial for understanding the intricate details of the binding mechanism. frontiersin.orgnih.gov

Pharmacophore Modeling for Rational Ligand Design and Lead Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a protein (structure-based). nih.gov

In the drug discovery process involving 3-azabicyclo[4.2.1]nonane derivatives, pharmacophore models can be used for virtual screening to identify new compounds with the desired biological activity from large chemical databases. dovepress.com Additionally, these models can guide the rational design of new derivatives by highlighting the key chemical features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. nih.gov This information is invaluable for lead optimization, helping to improve the potency and selectivity of the compounds.

Table 2: Example of a Pharmacophore Model for a Class of Azabicyclo[4.2.1]nonane-based Inhibitors

Pharmacophoric FeatureGeometric Constraint (Å)
Hydrogen Bond Donor2.8 - 3.5
Hydrogen Bond Acceptor2.5 - 3.2
Hydrophobic Center4.0 - 5.5
Aromatic Ring3.2 - 3.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Drug-Likeness Assessment and Lead Identification using Computational Filters (e.g., Lipinski's Rule of Five, Fsp3)

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps to predict its potential for oral bioavailability. audreyli.com Computational filters, such as Lipinski's Rule of Five, are widely used to evaluate the drug-likeness of compounds in the early stages of drug discovery. mdpi.com Lipinski's rules are based on simple physicochemical properties: molecular weight (MW) < 500 Da, logP < 5, number of hydrogen bond donors (HBD) < 5, and number of hydrogen bond acceptors (HBA) < 10.

The fraction of sp3 hybridized carbons (Fsp3) is another important parameter, with higher values generally associated with improved solubility and reduced toxicity. worktribe.comresearchgate.net For this compound and its derivatives, these computational filters can be applied to quickly assess their potential as orally bioavailable drugs and to guide the selection of compounds for further development. nih.gov

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule Compliance
Molecular Weight (Da)168.23Yes (< 500)
LogP0.8Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)
Fsp30.89High

Note: The predicted values are based on standard computational algorithms.

Predictive Modeling of Biological Activity and Selectivity of Azabicyclo[4.2.1]nonane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a robust QSAR model, the biological activity of new, untested compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For a series of 3-azabicyclo[4.2.1]nonane derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their experimentally determined biological activities. mdpi.com Such models can provide valuable insights into the structural features that are important for activity and selectivity, guiding the design of more potent and specific drug candidates. nih.gov

Derivatization and Scaffold Modification Strategies for 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide

Synthesis of Chemical Libraries for High-Throughput Screening and Lead Identification

The generation of chemical libraries from a common scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify initial "hit" molecules. For scaffolds like azabicyclo[4.2.1]nonane, the focus is on creating libraries that are rich in three-dimensional structures, which often provide better lead-like properties compared to flat aromatic compounds. researchgate.net

A key strategy for library synthesis involves developing a robust and high-yielding protocol for constructing the core bicyclic framework, which can then be subjected to various diversification reactions. worktribe.com For the related 9-azabicyclo[4.2.1]nonane framework, an effective method has been demonstrated using an intramolecular oxidative amination of readily available aminocyclooct-4-enes. researchgate.networktribe.com This approach allows for rapid and regioselective access to the core structure. Following the formation of the scaffold, diversification can be achieved through techniques such as:

Parallel Amide Coupling: Attaching a wide array of carboxylic acids to the scaffold's nitrogen atom to generate a library of carboxamides.

Sulfonylation: Reacting the core with diverse sulfonyl chlorides. worktribe.com

Further Derivatization: Modifying other functional groups on the scaffold.

This methodology has been successfully applied to generate a lead-like library of 881 compounds based on the 9-azabicyclo[4.2.1]nonane scaffold, highlighting the feasibility of this strategy for creating large and diverse collections of molecules for screening campaigns. researchgate.networktribe.com Another powerful tool for library synthesis is the use of "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. nih.gov This reaction is highly efficient and amenable to high-throughput synthesis, allowing for the rapid creation of a library of building blocks that can be clicked onto the core scaffold. nih.gov

Systematic Structural Modifications to Enhance Efficacy, Potency, and Target Selectivity

Once initial lead compounds are identified, systematic structural modifications are undertaken to perform structure-activity relationship (SAR) studies. These studies are crucial for optimizing a molecule's pharmacological profile, including its efficacy, potency, and selectivity for the intended biological target over other related targets.

For related azabicyclic systems, such as azabicyclo[3.2.1]octane sulfonamides, a methodical approach to SAR has been demonstrated. acs.orgsemanticscholar.org This involves dissecting the molecule into key regions and exploring modifications within each. A typical strategy includes:

Scaffold Hopping and Ring Morphing: The core bicyclic system can be altered to assess the impact of ring size and conformation on activity. For instance, replacing a piperidine (B6355638) moiety with a more conformationally rigid azabicyclo[3.2.1]octane core was found to boost potency by approximately five-fold in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. semanticscholar.org Conversely, ring contraction (e.g., to an azetidine) or ring-opening to a more flexible acyclic analogue can lead to a significant drop or complete loss of activity, highlighting the importance of the rigid scaffold. acs.org

Functional Group Modification: The nature of the functional groups attached to the scaffold is critical. In one study, replacing a key amide with a sulfonamide was essential for activity, while an exocyclic secondary sulfonamide resulted in a loss of potency. acs.org

Stereochemistry Evaluation: The stereochemistry of substituents on the bicyclic ring can have a profound effect on biological activity. For the azabicyclo[3.2.1]octane scaffold, it was found that an endo-configuration of a substituent at the pseudoasymmetric carbon in position 3 was significantly more potent than the corresponding exo-configuration. semanticscholar.org

These systematic explorations provide a detailed understanding of the molecular interactions between the ligand and its receptor, guiding the rational design of more potent and selective drug candidates.

Development of Hybrid Molecules Incorporating the Azabicyclo[4.2.1]nonane Moiety with Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with improved activity, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov

The 3-azabicyclo[4.2.1]nonane scaffold has been successfully incorporated into hybrid molecules for antiprotozoal applications. nih.gov In one study, it was combined with a 2-aminopyrimidine (B69317) moiety, another known pharmacophore with antiplasmodial properties. The resulting hybrids showed promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The research revealed that the biological activity and selectivity of these hybrids were highly dependent on the substitution patterns on both the azabicyclo-nonane and the pyrimidine (B1678525) rings. nih.gov For instance, the N-unsubstituted 3-azabicyclo-nonane parent compound was highly selective, while certain substitutions on the pyrimidine ring led to compounds with submicromolar activity. nih.gov

Compound TypeTargetIC50 (µM)Selectivity Index (SI)
N-unsubstituted 3-azabicyclo-nonane 4P. falciparum NF540.0721013
Hybrid with Pyrrolidino SubstitutionP. falciparum K10.059254.5
2-Chloropyrimidine Hybrids 13-16P. falciparum NF540.281–1.494.47–110.7

This table presents selected data on the antiprotozoal activity of 3-azabicyclo-nonane and its pyrimidine hybrids. Data sourced from nih.gov.

In a similar vein, researchers have linked azabicyclononanes to tetrazole or sulfonamide cores. mdpi.com This work also aimed to develop new antiprotozoal agents, with several of the resulting sulfonamide and tetrazole derivatives showing activity in the submicromolar range against P. falciparum and Trypanosoma brucei rhodesiense. mdpi.com

Design of Conformationally Restricted Analogues to Probe Specific Receptor Binding Sites

The inherent rigidity of the azabicyclo[4.2.1]nonane skeleton makes it an excellent template for designing conformationally restricted analogues of more flexible bioactive molecules. By "locking" a flexible ligand into a specific three-dimensional arrangement that mimics a proposed binding conformation, researchers can gain valuable insights into the chemical and spatial requirements of a receptor's binding site. le.ac.uk

This strategy has been notably employed in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). le.ac.ukacs.org For example, the natural product nornicotine (B190312) is a flexible molecule. By inserting a two-carbon bridge to create the rigid 9-azabicyclo[4.2.1]nonane derivative known as pyrido[3,4-b]homotropane, the structure is frozen into a specific conformation. le.ac.uk This conformationally restricted analogue was found to have 16 times the receptor binding affinity and 3 times the toxicological activity of nornicotine. le.ac.uk This significant increase in potency strongly suggested that the locked conformation is very close to the optimal bioactive conformation for nAChR binding.

This approach helps to define the pharmacophore model for a given receptor. It clarifies the spatial relationship between key interaction points, such as a cationic center and a hydrogen-bond acceptor. vliz.be By comparing the activity of rigid analogues that are locked in different conformations (e.g., s-cis versus s-trans), scientists can deduce the precise geometry required for optimal ligand-receptor interaction, which is critical information for the rational design of new therapeutic agents. vliz.beuni-duesseldorf.de

Future Research Directions and Unexplored Potential of 3 Azabicyclo 4.2.1 Nonane 3 Carboxamide

Development of Novel and Efficient Synthetic Routes to Enable Broader Structural Diversity

A critical step toward exploring the therapeutic potential of 3-Azabicyclo[4.2.1]nonane-3-carboxamide analogues is the development of versatile and efficient synthetic methodologies. Current synthetic approaches often require multiple steps, which can limit the rapid generation of diverse compound libraries needed for drug discovery. Future research should focus on creating more streamlined and high-yielding synthetic pathways.

Table 1: Potential Synthetic Strategies for Diversification

Synthetic Strategy Description Potential Advantages
Catalytic Oxidative Amination Intramolecular cyclization of amino-alkenes using a palladium catalyst to form the bicyclic ring system. High regioselectivity and yield, potential for a streamlined, one-pot reaction. worktribe.com
Transannular Cyclization Formation of the bicyclic structure from a cyclooctane (B165968) precursor, such as the cyclization of cis-1,4-aminocyclooctanols. Provides good stereochemical control of the newly formed ring junctions. le.ac.uk

Exploration of Additional Undiscovered Biological Targets for this compound Analogues

The azabicyclic scaffold is present in numerous biologically active natural products and synthetic compounds, suggesting that derivatives of this compound may interact with a wide range of biological targets. rsc.orgresearchgate.net While initial interest may be in established areas, a significant opportunity lies in screening these compounds against novel and underexplored targets.

Analogous structures have demonstrated a variety of biological effects. For example, derivatives of the related 3-azabicyclo[3.3.1]nonane system have exhibited promising antitumor and antimicrobial activities. rsc.orgresearchgate.net Hybrids incorporating 3-azabicyclo-nonane moieties have shown potent antiprotozoal activity against the parasites responsible for malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense). nih.gov The isomeric 9-azabicyclo[4.2.1]nonane is the core structure of anatoxin-a, a powerful agonist of nicotinic acetylcholine (B1216132) receptors (nAChR). vliz.be This suggests that libraries of this compound analogues should be screened against a diverse panel of targets, including cancer cell lines, various pathogens, and key receptors in the central nervous system.

Advancement in Computational Techniques for More Accurate Predictive Modeling and Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For the this compound series, advancements in these techniques can significantly accelerate the design-synthesize-test cycle. Future research should leverage these tools to build accurate predictive models for this class of compounds.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of analogues with their biological activity, helping to identify key substituents and properties that drive potency and selectivity. vliz.be Pharmacophore modeling can define the essential three-dimensional arrangement of chemical features required for binding to a specific target. Moreover, molecular docking simulations can predict the binding conformations of novel derivatives within a target's active site, providing insights into potential interactions and guiding the design of more potent inhibitors. semanticscholar.org These computational approaches allow for the in silico pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest probability of success and thereby conserving resources.

Integration of High-Throughput Screening with Advanced Computational Methods in Drug Discovery Pipelines

The synergy between computational design and experimental screening is a powerful paradigm for efficient drug discovery. The generation of large, diverse chemical libraries is crucial for identifying novel hit compounds. A future direction for the this compound scaffold involves the creation of extensive compound libraries for high-throughput screening (HTS).

A successful model for this approach has been demonstrated with the related 9-azabicyclo[4.2.1]nonane framework, where a library of 881 derivatives was synthesized and incorporated into a large-scale screening program. worktribe.com A similar strategy could be employed here. Computational methods can be used to design a library that maximizes structural diversity and covers a broad chemical space while adhering to drug-like properties (e.g., Lipinski's Rule of Five). worktribe.com This computationally designed library can then be synthesized using the efficient routes discussed previously and screened against numerous biological targets via HTS. This integrated pipeline significantly increases the efficiency of identifying promising lead compounds for further development.

In-depth Investigation of Stereoisomeric Effects on the Biological Profiles of this compound Derivatives

The 3-azabicyclo[4.2.1]nonane scaffold is an inherently three-dimensional structure with multiple stereocenters. The spatial arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity, as stereoisomers often exhibit different binding affinities, efficacies, and pharmacokinetic properties. google.com

A crucial area of future research is the stereoselective synthesis of individual isomers of this compound derivatives and the detailed evaluation of their biological profiles. For instance, studies on related azabicyclic inhibitors have shown that the endo and exo configurations can lead to significant differences in inhibitory potency. semanticscholar.orgacs.org Therefore, it is essential to develop synthetic methods that allow for the controlled formation of specific stereoisomers. researchgate.net Subsequent biological testing of the pure enantiomers and diastereomers will provide a clear understanding of the structure-activity relationships and identify the optimal stereochemical configuration for interaction with a given biological target. This knowledge is critical for the development of highly selective and potent drug candidates.

Table 2: Mentioned Compound Names

Compound Name
This compound
3-Azabicyclo[3.3.1]nonane
9-Azabicyclo[4.2.1]nonane
N-(4-methoxy-2,3,6-trimethylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
N-(5-bromo-2,4-dimethylphenyl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid
3-Azabicyclo(3.2.1)octane-3-carboxamide
(1S,6R,9S)-9-oxo-N-[6-(3-pyridyloxy)-3-pyridyl]-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one
3-azabicyclo[3.3.1]nonane-2,4-dione
methyl 1-benzyl-4-oxopiperidine-3-carboxylate
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates
N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione

Q & A

Q. What analytical methods ensure purity and stability of this compound in storage?

  • Methodological Answer : Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) detect degradation products (e.g., hydrolyzed carboxylic acid). Storage at −20°C under argon prevents moisture absorption and oxidative decomposition . Karl Fischer titration monitors water content (<0.5% w/w) to avoid hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.